1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-15-8-9-18-20(16(15)2)22-21(28-18)24-12-10-23(11-13-24)19(25)14-29(26,27)17-6-4-3-5-7-17/h3-9H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXOULSJAYGQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including a piperazine moiety and a thiazole derivative, the compound is of interest for its diverse biological activities. The systematic name reflects its intricate structure, which suggests possible pharmacological applications.
- Molecular Formula : C21H23N3O3S
- Molecular Weight : 429.6 g/mol
- CAS Number : 886916-29-6
The compound's structure includes multiple functional groups that may influence its biological activity. The thiazole ring is known for its aromaticity and biological properties, while the piperazine moiety enhances its pharmacological potential.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
- Attachment of Piperazine Moiety : Introduced via nucleophilic substitution reactions with piperazine under basic conditions.
- Acetylation : The final step involves acetylation of the piperazine nitrogen using acetyl chloride or acetic anhydride.
Biological Activity
The biological activity of this compound has been investigated in various studies:
Antimicrobial Activity
Research indicates that compounds featuring thiazole and piperazine rings often exhibit antimicrobial properties. For instance, similar derivatives have shown moderate antifungal and antibacterial activities against various pathogens. The presence of the sulfonamide group may enhance these effects by improving solubility and bioavailability.
Anticancer Properties
The compound has been studied for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through modulation of specific signaling pathways. The interaction with molecular targets such as enzymes and receptors involved in cell proliferation and survival is crucial for its anticancer activity.
The mechanism of action involves interaction with specific molecular targets:
- Molecular Targets : Enzymes, receptors, and other proteins.
- Biochemical Pathways : Influences pathways related to cell signaling, metabolism, and gene expression.
Case Studies
Several case studies have documented the biological activity of this compound and its analogs:
-
Study on Antimicrobial Activity :
- A study tested various derivatives of thiazole-piperazine compounds against bacterial strains. Results indicated that modifications to the thiazole ring significantly affected antimicrobial potency.
-
Anticancer Research :
- In vitro studies on cancer cell lines demonstrated that compounds similar to this compound exhibited dose-dependent cytotoxicity, suggesting potential for further development as anticancer agents.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O3S |
| Molecular Weight | 429.6 g/mol |
| CAS Number | 886916-29-6 |
| Antimicrobial Activity | Moderate |
| Anticancer Activity | Dose-dependent cytotoxicity |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogs
*Estimated based on structural similarity.
†Predicted using fragment-based methods.
‡Approximate value from pyridine-based analogs.
- The phenylsulfonyl group, shared with 7d, contributes to electron-withdrawing effects, stabilizing the ketone moiety and influencing reactivity in biological systems . Compared to UDO (), which has a trifluoromethyl group and pyridine ring, the target compound lacks strong electronegative substituents, suggesting differences in target selectivity .
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
The target compound comprises three distinct moieties:
- 4,5-Dimethylbenzo[d]thiazol-2-yl group : A bicyclic heteroaromatic system with methyl substituents at positions 4 and 5.
- Piperazine ring : A six-membered diamine ring serving as a linker.
- Phenylsulfonyl ethanone group : A sulfonyl-acetylated benzene ring.
Retrosynthetically, the molecule can be dissected into two primary fragments:
- Fragment A : 4,5-Dimethylbenzo[d]thiazol-2-yl-piperazine.
- Fragment B : Phenylsulfonyl acetyl group.
Key Bond Disconnections
- Piperazine-Benzothiazole Linkage : Likely formed via nucleophilic substitution or Buchwald-Hartwig coupling.
- Ethanone-Piperazine Bond : Potentially constructed through alkylation or acylation reactions.
- Sulfonyl Group Introduction : Achievable via sulfonylation of a thiol intermediate or direct sulfonation.
Synthetic Routes and Methodologies
Synthesis of 4,5-Dimethylbenzo[d]thiazol-2-yl-piperazine (Fragment A)
Benzo[d]thiazole Core Formation
The benzo[d]thiazole ring is typically synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl compounds. For 4,5-dimethyl substitution:
- Starting Material : 4,5-Dimethyl-2-aminothiophenol.
- Cyclization : Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields 4,5-dimethylbenzo[d]thiazol-2-yl chloride.
- Piperazine Coupling : Nucleophilic substitution with piperazine in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–120°C).
Example Protocol :
- 4,5-Dimethylbenzo[d]thiazol-2-yl chloride (1.0 equiv) , piperazine (2.5 equiv), and K₂CO₃ (3.0 equiv) are refluxed in DMF for 12 hours. The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane).
Alternative Metal-Catalyzed Coupling
Copper- or palladium-catalyzed coupling reactions, as exemplified in Pirfenidone synthesis, could be adapted. For instance:
- Buchwald-Hartwig Amination : Using Pd(dba)₂/Xantphos as a catalyst system to couple bromobenzothiazole with piperazine.
Synthesis of Phenylsulfonyl Acetyl Group (Fragment B)
Sulfonylation of Ethanone
- Chloroacetylation : Reaction of phenylsulfonyl chloride with ethyl acetoacetate in the presence of NaH.
- Hydrolysis : Acidic or basic hydrolysis of the ester to yield phenylsulfonyl acetyl chloride.
Example Protocol :
- Phenylsulfonyl chloride (1.2 equiv) is added dropwise to ethyl acetoacetate (1.0 equiv) in THF at 0°C. After 2 hours, the mixture is quenched with HCl, and the product is extracted with dichloromethane.
Final Assembly: Coupling Fragments A and B
Acylation of Piperazine
The piperazine nitrogen is acylated with phenylsulfonyl acetyl chloride under Schotten-Baumann conditions:
- Fragment A (1.0 equiv) is reacted with phenylsulfonyl acetyl chloride (1.2 equiv) in a biphasic system (water/dichloromethane) with NaHCO₃ as a base.
Example Protocol :
- The reaction is stirred at room temperature for 6 hours. The organic layer is separated, dried (MgSO₄), and concentrated. The crude product is recrystallized from ethanol/water.
Microwave-Assisted Synthesis
To enhance reaction efficiency, microwave irradiation (100–150°C, 30 min) in DMF with K₂CO₃ as a base may reduce reaction times.
Optimization and Industrial Considerations
Catalytic Systems
Copper(I) salts (e.g., CuI) with diamines (e.g., N,N′-dimethylethylene-1,2-diamine) have proven effective in analogous arylations. For example:
Solvent Selection
High-boiling solvents (e.g., DMF, chlorobenzene) facilitate reactions at elevated temperatures without requiring pressurized systems.
Purification Strategies
- Decolorization : Activated charcoal treatment removes colored impurities.
- Crystallization : Sequential crystallizations from ethyl acetate/hexane or methanol/water enhance purity (>98%).
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like tubulin or kinases. Compare results with analogs (e.g., 1-[4-(benzenesulfonyl)piperazin-1-yl] derivatives) to identify conserved interactions .
- DFT Calculations : Apply B3LYP/6-31G* to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Pharmacophore Modeling : Generate 3D maps of essential functional groups using tools like Phase, cross-referenced with ChEMBL bioactivity data .
What experimental designs are critical for assessing environmental impact and biodegradation pathways?
Advanced Research Question
- Fate Studies : Use OECD 307 guidelines to evaluate hydrolysis/photolysis in simulated environmental matrices (soil/water) .
- Ecotoxicology : Test acute toxicity in Daphnia magna and Aliivibrio fischeri (ISO 11348-3) .
- Metabolite Identification : Employ LC-HRMS to track transformation products in biodegradation assays .
Statistical Design : Apply split-plot designs to analyze multiple variables (e.g., pH, temperature) .
How can researchers improve the bioavailability of this compound while minimizing toxicity?
Advanced Research Question
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) at the sulfonyl or ketone positions to enhance solubility .
- Nanocarrier Systems : Encapsulate in PLGA nanoparticles for sustained release, reducing peak plasma concentrations linked to toxicity .
- Toxicogenomics : Perform RNA-seq on hepatocyte models to identify pathways affected by high-dose exposure .
What analytical techniques are most robust for characterizing purity and stability under storage conditions?
Basic Research Question
- Purity Analysis : Use HPLC-DAD (C18 column, acetonitrile/water gradient) with ≥98% purity thresholds .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) per ICH Q1A guidelines, monitoring via NMR for structural integrity .
- Crystallography : Confirm stereochemistry via X-ray diffraction (e.g., Cambridge Structural Database analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
